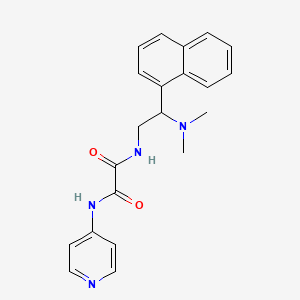

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-pyridin-4-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-25(2)19(18-9-5-7-15-6-3-4-8-17(15)18)14-23-20(26)21(27)24-16-10-12-22-13-11-16/h3-13,19H,14H2,1-2H3,(H,23,26)(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRCRGGEIPMHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC=NC=C1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a dimethylamino group, a naphthalene moiety, and a pyridine ring, which contribute to its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 342.41 g/mol. The specific arrangement of functional groups allows for diverse interactions within biological systems.

This compound exhibits several mechanisms of action:

- Interaction with Biological Macromolecules : The dimethylamino group can engage with nucleophilic sites on proteins or nucleic acids, while the naphthalene ring may participate in π-π stacking interactions, enhancing binding affinity to target molecules.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis .

Anticancer Potential

Research indicates that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. The compound's ability to disrupt critical signaling pathways associated with cancer cell survival has been highlighted in recent studies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies

- In Vitro Study on Cancer Cells : A study conducted on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects at micromolar concentrations .

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Data Tables

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex molecular structure characterized by:

- Molecular Formula : C20H24N4O2

- Molecular Weight : 352.43 g/mol

- IUPAC Name : N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide

This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest significant antibacterial activity, which is crucial in the fight against antibiotic-resistant bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it can selectively induce apoptosis in malignant cells while sparing normal cells. This selectivity is vital for developing effective cancer therapies with reduced side effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxalamide derivatives, including our compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a mechanism of action that disrupts bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In vitro studies conducted at a leading cancer research institute assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis through the mitochondrial pathway, with activation of caspases 3 and 9.

Q & A

Basic: What are the key structural features and classification of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide?

The compound belongs to the oxalamide class, characterized by two amide groups linked via a central carbon chain. Its structure includes:

- A naphthalene moiety contributing to hydrophobicity and π-π stacking interactions.

- A dimethylamino group enhancing solubility and potential hydrogen bonding.

- A pyridinyl group enabling coordination with metal ions or polar interactions in biological targets.

This heterocyclic architecture is common in medicinal chemistry for modulating target binding and pharmacokinetics .

Basic: What are the critical steps and optimization strategies for synthesizing this oxalamide derivative?

Synthesis typically involves:

Oxalamide Core Formation : Coupling carboxylic acid derivatives (e.g., oxalyl chloride) with primary amines under inert conditions.

Functional Group Introduction : Stepwise alkylation or coupling reactions to attach the naphthalene and pyridinyl groups.

Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity.

Optimization :

- Temperature Control : Low temperatures (0–5°C) prevent side reactions during amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .

- Catalysts : Use of HOBt/DCC for efficient amidation .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR confirms proton environments and carbon backbone integrity. For example, the dimethylamino group shows a singlet at ~2.2 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C23H26N4O2).

- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., naphthalene stacking) .

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Substituent Modulation :

- Naphthalene Replacement : Testing anthracene or biphenyl groups to enhance hydrophobic binding .

- Pyridinyl Modifications : Introducing electron-withdrawing groups (e.g., -NO2) to improve target affinity .

- Bioisosteric Replacements : Swapping dimethylamino with morpholino to alter solubility and metabolic stability .

- In Silico Screening : Docking studies predict binding modes to enzymes like kinases, guiding synthetic priorities .

Advanced: What mechanisms underlie its potential biological activity (e.g., enzyme inhibition)?

- Target Interaction : The pyridinyl group may coordinate with catalytic residues in kinases, while the naphthalene moiety occupies hydrophobic pockets.

- Enzyme Inhibition : Analogous oxalamides inhibit RSK or MAPK pathways via competitive binding at ATP sites .

- Cellular Uptake : The dimethylamino group enhances membrane permeability, as seen in similar compounds .

- Validation : SPR or ITC assays quantify binding kinetics, while Western blotting confirms downstream pathway modulation .

Advanced: How should researchers analyze contradictory data on biological activity across studies?

- Source Identification : Check for variances in assay conditions (e.g., pH, cell lines) or compound purity .

- Dose-Response Curves : Re-evaluate EC50/IC50 values under standardized protocols.

- Metabolite Interference : Assess stability in media (e.g., via LC-MS) to rule out degradation artifacts .

- Structural Confirmation : Re-characterize batches using XRD to ensure consistency .

Advanced: How can in vitro-in vivo efficacy discrepancies be addressed?

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and CYP450 metabolism .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability .

- Metabolite Identification : LC-MS/MS profiles in hepatic microsomes predict in vivo metabolites .

- Toxicology Screening : Assess hepatotoxicity in primary hepatocytes before animal trials .

Advanced: What computational methods complement experimental research on this compound?

- Molecular Dynamics (MD) : Simulates binding pocket flexibility over time .

- QSAR Models : Predicts activity against related targets using descriptor libraries (e.g., logP, polar surface area) .

- Free Energy Perturbation (FEP) : Quantifies substituent effects on binding affinity .

- Validation : Cross-check docking results with mutagenesis data (e.g., alanine scanning) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.